2-(2-Nitrovinyl)thiophene
Overview
Description
2-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S. It is characterized by yellow crystals and has a melting point of 76-77°C . This compound is notable for its applications in organic synthesis and materials science, particularly in the preparation of organic light-emitting diodes, organic solar cells, photosensors, and organic field-effect transistors .
Mechanism of Action
Target of Action
2-(2-Nitrovinyl)thiophene is a complex molecule with a variety of potential targets. It’s worth noting that thiophene and its derivatives exhibit an extensive range of biological activities, including anti-inflammatory, antifungal, antibacterial, antiviral, antiallergic, analgesic, anti-hiv pr inhibitors, antibreast cancer inhibitors, antidepressant, antimicrobial, and anticonvulsant properties .
Mode of Action
The mode of action of this compound involves interactions with its targets leading to changes at the molecular level. The observed HOMO and LUMO energy gaps affirm that charge transfer happens inside the compound . This charge transfer could potentially influence the interaction of the compound with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is an irritating compound that may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate protective measures, such as wearing protective glasses, gloves, and respirators, are required during handling and use .
Preparation Methods
2-(2-Nitrovinyl)thiophene can be synthesized through various chemical routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with a suitable nitroalkene in the presence of a base, followed by condensation and oxidation steps . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-(2-Nitrovinyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to yield various oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like diborane, oxidizing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Nitrovinyl)thiophene has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(2-Nitrovinyl)thiophene can be compared with other similar compounds, such as:
2-(2-Nitrovinyl)furan: Similar in structure but contains an oxygen atom instead of sulfur.
2-(2-Nitrovinyl)pyrrole: Contains a nitrogen atom in the ring structure.
2-(2-Nitrovinyl)benzene: Lacks the heteroatom in the ring structure.
The uniqueness of this compound lies in its sulfur-containing thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen, nitrogen, and carbon analogs .
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPOWFFIBWOQRK-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878872 | |
Record name | 2-(B-NITROVINYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-84-0, 34312-77-1 | |
Record name | Thiophene, 2-(2-nitrovinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(B-NITROVINYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-nitrovinyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-(2-Nitrovinyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-Nitrovinyl)thiophene utilized in organic synthesis?
A1: this compound serves as a valuable reagent in Diels-Alder reactions. For instance, when reacted with 3-styrylchromones under microwave irradiation, it yields 2-aryl-3-(2-thienyl)xanthones. This reaction sequence involves a Diels-Alder cycloaddition followed by HNO2 elimination and oxidation. [, ]
Q2: What insights do NMR studies provide about the structure of this compound and its derivatives?
A3: ¹H and ¹³C NMR analyses of this compound derivatives reveal crucial structural information. Notably, the proton chemical shifts and coupling constants show a strong correlation with those observed in methyl trans-3-(5-substituted 2-thienyl)acrylates. Furthermore, the additivity rule for ¹³C chemical shifts in simple substituted thiophenes also applies to the ring carbons in substituted 2-(2-Nitrovinyl)thiophenes. []
Q3: Has this compound been explored in biocatalytic transformations?
A4: Yes, research indicates that this compound acts as a substrate for the enzyme pentaerythritol tetranitrate reductase. This enzyme catalyzes the reduction of this compound, and studies utilizing a continuous two-phase flow miniaturized bioreactor demonstrated an increased reaction rate compared to traditional macroscale experiments. []
Q4: What are the potential applications of this compound beyond organic synthesis?
A5: Studies suggest potential applications of this compound in various fields. For example, its electronic and structural properties make it a candidate for anti-corrosion applications and dye-sensitized solar cells (DSSCs). [] Additionally, its use in the synthesis of piezochromic N-aryl-β-enaminones opens up possibilities in materials science. []
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